

# diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to its Spectral Properties and Applications

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## Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

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This in-depth technical guide delves into the core spectral properties and applications of **diSulfo-Cy3 alkyne**, a fluorescent probe widely utilized in biological imaging and bioconjugation. This document provides a detailed overview of its characteristics, experimental protocols for its use in copper-catalyzed click chemistry, and a summary of its quantitative data.

## Core Properties of diSulfo-Cy3 Alkyne

**diSulfo-Cy3 alkyne** is a water-soluble, bright, and photostable fluorescent dye.[1][2] The presence of two sulfonate groups enhances its hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents.[2][3] This property is crucial for maintaining the native conformation and function of sensitive proteins.[3] The alkyne group enables its covalent attachment to azide-modified biomolecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".[4][5][6] This reaction forms a stable triazole linkage.[4]

Spectrally, **diSulfo-Cy3 alkyne** is similar to Cy3, Alexa Fluor® 555, and DyLight® 555.[4] It can be effectively excited by 532 nm or 555 nm laser lines and its fluorescence can be visualized with TRITC (tetramethylrhodamine) filter sets.[4] The dye exhibits pH insensitivity in the range of pH 4 to 10.[4]

## Quantitative Spectral Data

The following table summarizes the key spectral properties of **diSulfo-Cy3 alkyne**, compiled from various sources. These values can be used for experimental setup and data analysis in fluorescence microscopy and spectroscopy.

Property	Value	References
Excitation Maximum ( $\lambda_{ex}$ )	548 - 555 nm	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Emission Maximum ( $\lambda_{em}$ )	563 - 572 nm	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Molar Extinction Coefficient ( $\epsilon$ )	150,000 - 162,000 M <sup>-1</sup> cm <sup>-1</sup>	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Fluorescence Quantum Yield ( $\Phi$ )	0.1 - 0.15	<a href="#">[7]</a> <a href="#">[8]</a>
Solubility	Water, DMSO, DMF	<a href="#">[4]</a> <a href="#">[8]</a>

## Experimental Protocols

The primary application of **diSulfo-Cy3 alkyne** is the labeling of azide-modified biomolecules via CuAAC. Below is a general protocol for labeling proteins, which can be adapted for other biomolecules like nucleic acids.

### Materials:

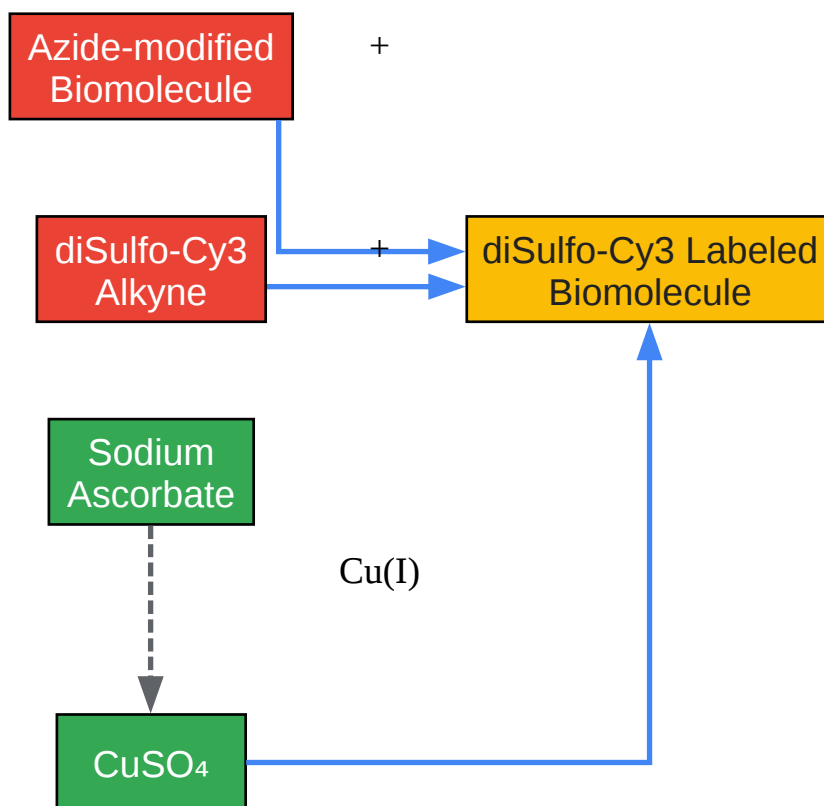
- Azide-modified protein in an azide-free buffer (e.g., PBS)
- **diSulfo-Cy3 alkyne**
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Ascorbic acid or sodium ascorbate
- Ligand (e.g., TBTA) to stabilize the Cu(I) ion (optional but recommended)
- Degassing equipment (e.g., vacuum line, inert gas)
- Purification system (e.g., size-exclusion chromatography, dialysis)

## Protocol for Protein Labeling via Click Chemistry:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **diSulfo-Cy3 alkyne** in water or DMSO.
  - Prepare a 50 mM stock solution of ascorbic acid or sodium ascorbate in water. This solution should be prepared fresh.
  - Prepare a 10 mM stock solution of CuSO<sub>4</sub> in water.
  - If using a ligand, prepare a stock solution according to the manufacturer's instructions.
- Reaction Setup:
  - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
  - Add the **diSulfo-Cy3 alkyne** stock solution to the protein solution. A molar excess of the dye (e.g., 3-10 fold) over the protein is typically used.
  - If using a ligand, add it to the reaction mixture.
  - Add the CuSO<sub>4</sub> stock solution to a final concentration of 0.5 mM.
  - Initiate the reaction by adding the freshly prepared ascorbic acid/sodium ascorbate solution to a final concentration of 5 mM.
- Incubation:
  - Gently mix the reaction components.
  - Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.
- Purification:
  - Remove the unreacted dye and other small molecules from the labeled protein using size-exclusion chromatography, dialysis, or spin filtration.

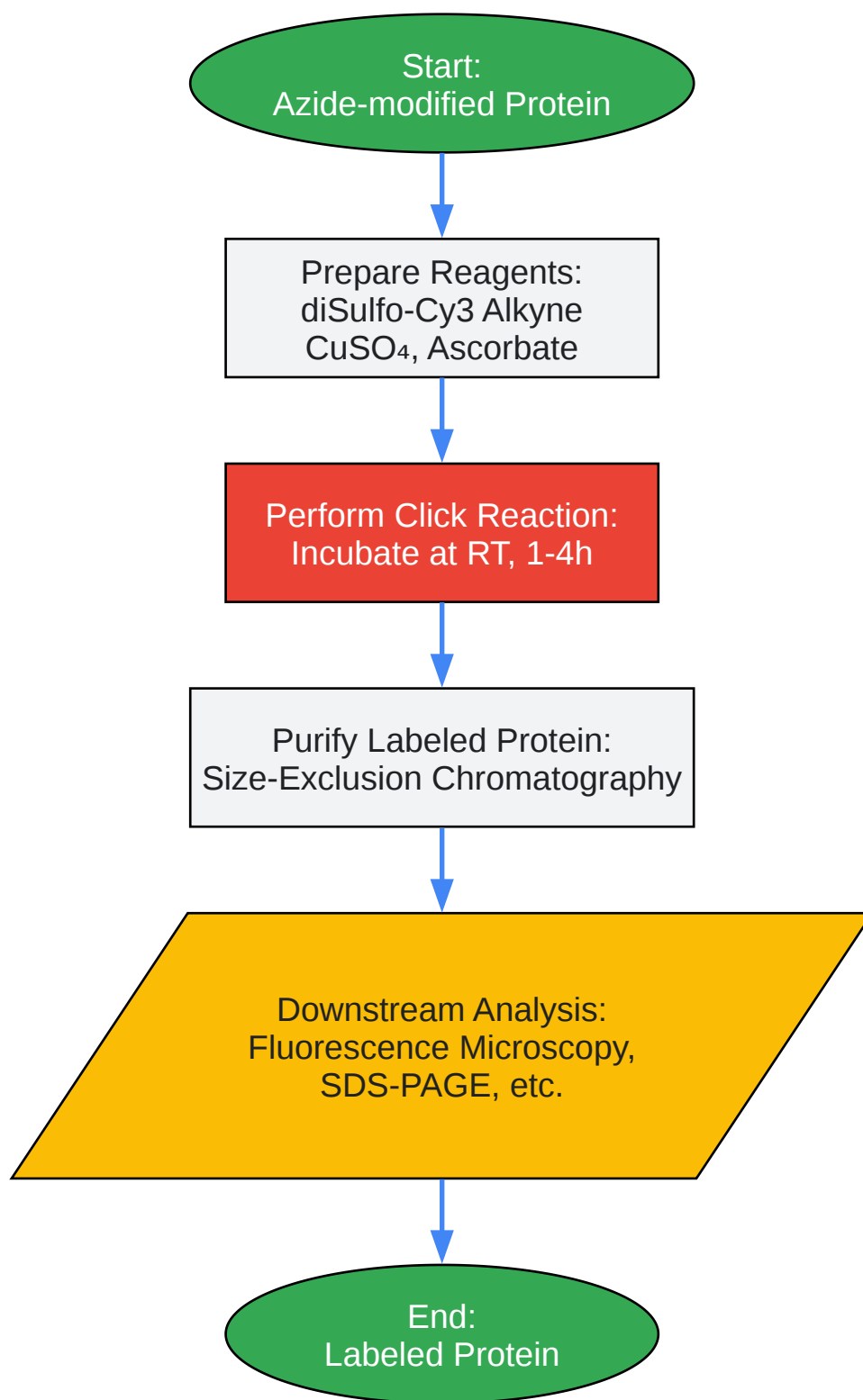
## Visualizations

The following diagrams illustrate the chemical reaction and a typical experimental workflow for using **diSulfo-Cy3 alkyne**.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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Caption: Experimental workflow for protein labeling with **diSulfo-Cy3 alkyne**.

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